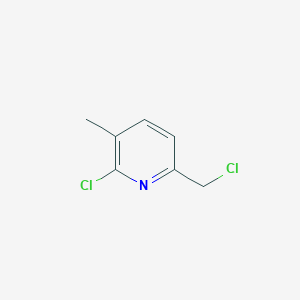

2-Chloro-6-(chloromethyl)-3-methylpyridine

Description

BenchChem offers high-quality 2-Chloro-6-(chloromethyl)-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(chloromethyl)-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(chloromethyl)-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-3-6(4-8)10-7(5)9/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMKRTQRTWFCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance Within Pyridine Heterocycles

The reactivity and utility of 2-Chloro-6-(chloromethyl)-3-methylpyridine are direct consequences of its distinct molecular structure. The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is further modulated by its three substituents: a chloro group at the 2-position, a methyl group at the 3-position, and a chloromethyl group at the 6-position. Each of these groups plays a critical role in defining the molecule's electronic landscape and steric environment.

The nitrogen atom in the pyridine ring is electronegative, which reduces the electron density of the ring system and makes it less reactive toward electrophilic aromatic substitution compared to benzene. gcwgandhinagar.comlibretexts.org The placement of substituents significantly influences this inherent reactivity.

Key Substituent Effects:

2-Chloro Group: This halogen atom acts as an electron-withdrawing group through induction, further decreasing the electron density of the pyridine ring. nih.gov This deactivation makes electrophilic attack on the ring challenging. gcwgandhinagar.com However, it also activates the ring for nucleophilic aromatic substitution, particularly at the 4- and 6-positions. gcwgandhinagar.com

3-Methyl Group: As an alkyl group, the methyl substituent is electron-donating. This has a modest activating effect on the pyridine ring. Its position adjacent to the chloro-substituted carbon (C2) and the unsubstituted C4 position sterically and electronically influences the regioselectivity of potential reactions.

6-(Chloromethyl) Group: This is the most reactive site on the molecule for many synthetic transformations. The chloromethyl group (-CH₂Cl) is an excellent electrophilic handle. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This functional group is the primary point of attachment for building larger, more complex molecules. evitachem.com

The combination of an electron-withdrawing chloro group and an electron-donating methyl group on an already electron-deficient ring, coupled with a highly reactive chloromethyl "arm," makes 2-Chloro-6-(chloromethyl)-3-methylpyridine a highly specialized and valuable synthetic intermediate.

| Position | Substituent | Electronic Effect | Primary Influence on Reactivity |

|---|---|---|---|

| 2 | -Cl (Chloro) | Electron-withdrawing (Inductive) | Deactivates ring to electrophiles; activates for nucleophilic substitution. gcwgandhinagar.com |

| 3 | -CH₃ (Methyl) | Electron-donating (Inductive) | Slightly activates the ring; directs substitution. |

| 6 | -CH₂Cl (Chloromethyl) | Electrophilic site | Primary site for nucleophilic substitution (SN2 reactions). evitachem.com |

Role in Synthetic Organic Chemistry

Regioselective Synthesis of Halogenated Pyridine Precursors

The foundation for synthesizing complex pyridines lies in the ability to produce accurately substituted halogenated precursors. The placement of chloro and methyl groups on the pyridine ring dictates the subsequent reaction pathways and the final molecular architecture.

2-Chloro-3-methylpyridine (B94477) is a crucial intermediate for numerous pesticides and pharmaceuticals. chemicalbook.com The primary industrial route to this compound involves the direct chlorination of 3-methylpyridine (B133936) (also known as 3-picoline). google.com However, this reaction is not perfectly regioselective and typically yields a mixture of isomers, predominantly 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine (B98176). chemicalbook.comgoogle.com

The process often begins with the N-oxidation of 3-methylpyridine, which activates the pyridine ring for subsequent chlorination. globethesis.com Treatment with a chlorinating agent then leads to the isomeric mixture. Reports indicate that the desired 2-chloro-3-methylpyridine isomer typically constitutes about 20-29% of the product mixture. chemicalbook.comgoogle.comglobethesis.com

A significant challenge, therefore, is the separation of these closely related isomers. An effective method has been developed that avoids complex separation techniques by selectively transforming the unwanted isomer. google.com This process utilizes a Palladium on carbon (Pd/C) catalyst to perform a hydrogenation and dechloridation reaction. Under controlled pressure and temperature, the 2-chloro-5-methylpyridine in the mixture is converted into 3-picoline, while the desired 2-chloro-3-methylpyridine remains largely unreacted. google.com The resulting 3-picoline has a different boiling point and can be easily separated by standard distillation, yielding pure 2-chloro-3-methylpyridine. google.com

An alternative, though less common, synthetic route starts from 3-methyl-2-pyridinecarboxylic acid, which can be converted to 2-chloro-3-methylpyridine. chemicalbook.com

| Starting Material | Key Reagents/Steps | Product(s) | Typical Yield/Ratio | Reference |

| 3-Methylpyridine | 1. N-Oxidation2. Chlorination | Mixture of 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine | 2-chloro-3-methylpyridine accounts for ~20-29% of the mixture | chemicalbook.com, globethesis.com |

| Isomeric Mixture | Pd/C, H₂ (Hydrogenation) | 2-chloro-3-methylpyridine and 3-picoline | High conversion of the 2-chloro-5-methylpyridine isomer | google.com |

| 3-Methyl-2-pyridinecarboxylic acid | NaOH, TBAC, DTBP | 2-chloro-3-methylpyridine | 70% | chemicalbook.com |

The target compound, 2-Chloro-6-(chloromethyl)-3-methylpyridine, features substitution at two positions ortho to the ring nitrogen (the C2 and C6 positions). Achieving this specific 2,6-disubstitution pattern on a 3-methylated pyridine ring is a key strategic challenge.

A primary strategy involves a stepwise functionalization approach. The first step, as detailed previously, is the regioselective chlorination of 3-methylpyridine to install the chloro group at the C2 position, forming the 2-chloro-3-methylpyridine intermediate. globethesis.com This reaction establishes the first ortho substituent.

The subsequent challenge is the introduction of a functional group at the C6 position. This requires a C-H functionalization reaction on the 2-chloro-3-methylpyridine precursor. While various methods exist for the ortho-functionalization of pyridines, such as directed metalation and palladium-catalyzed C-H activation, their application to this specific substrate would require tailored reaction development. nih.govconsensus.app A more common industrial approach involves starting with a precursor that already contains the C6 substituent, such as a methyl group. The synthesis would then proceed from a lutidine (dimethylpyridine) derivative, followed by chlorination of both the ring and the appropriate side chain to achieve the final structure.

Introduction of the Chloromethyl Moiety

Once a suitable pyridine framework with a methyl group at the desired position is obtained, the final key transformation is the conversion of this alkyl group into a chloromethyl moiety. This is typically achieved through side-chain chlorination.

Side-chain chlorination of alkylpyridines is a well-established industrial process, but it requires careful control to achieve the desired monochlorinated product and avoid side reactions.

The conversion of a methyl group on a pyridine ring to a chloromethyl group is often accomplished through a free-radical chlorination process. This reaction is typically initiated by UV light or a radical initiator and involves the reaction of the alkylpyridine with chlorine gas. chemicalbook.comresearchgate.net

A significant complication in this process is the reaction between the pyridine nitrogen and the hydrogen chloride (HCl) gas produced during the chlorination. chemicalbook.comgoogle.com The basic nitrogen atom of the pyridine ring readily reacts with HCl to form a pyridine hydrochloride salt. chemicalbook.com This salt is often solid, precipitates out of the reaction mixture, and is very low in reactivity with chlorine, effectively halting the desired side-chain chlorination. google.com

To overcome this issue, a method has been developed that involves the continuous neutralization of the generated HCl. By adding a basic aqueous solution (such as sodium hydroxide) during the reaction, the pH of the reaction liquid can be controlled to fall within a specific range, typically between 0.5 and 3.0. chemicalbook.comgoogle.com If the pH drops below 0.5, a large amount of the unreactive hydrochloride salt is formed. If the pH rises above 3, elemental chlorine is ionized, which inhibits the formation of the necessary chlorine radicals. google.com This controlled neutralization maintains the pyridine in its free base form, allowing the radical side-chain chlorination to proceed efficiently to produce monochloro-, dichloro-, and trichloromethylpyridines. chemicalbook.com

| Substrate Example | Chlorination Method | Key Challenge | Solution | Reference |

| 2-Chloro-methylpyridine | Reaction with chlorine radical | Formation of unreactive hydrochloride salt due to HCl byproduct | Neutralization with a basic solution to maintain pH between 0.5 and 3.0 | chemicalbook.com, google.com |

| Alkyl Pyridines | Vapor-phase chlorination with Cl₂ | Lack of selectivity, potential for over-chlorination | Control of temperature and reactant ratios | mdpi.com |

In addition to using chlorine gas, specific N-chloro compounds can serve as effective and often safer chlorinating agents. Trichloroisocyanuric acid (TCCA) is a versatile and powerful reagent used for both chlorination and oxidation reactions. It is a stable, solid compound that is easier and safer to handle than gaseous chlorine, making it attractive for both lab-scale and industrial applications. nih.gov

TCCA can act as a source of chlorine radicals and has been successfully used for the side-chain chlorination of alkylpyridines. For instance, the chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) with TCCA in chloroform (B151607) at reflux efficiently yields the desired 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine. The reaction is generally mild and efficient, as all three chlorine atoms on the TCCA molecule are active. The byproduct, cyanuric acid, is easily removed by filtration, simplifying the product workup. mdpi.com

| Chlorinating Agent | Formula | Physical State | Key Advantages | Reference |

| Chlorine | Cl₂ | Gas | Low cost, widely available | chemicalbook.com |

| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | Solid | Safe and easy to handle, efficient (3 active Cl atoms), simple byproduct removal | , nih.gov |

Conversion of Hydroxymethyl Precursors to Chloromethyl Groups

A common and direct method for synthesizing chloromethylpyridines involves the conversion of a hydroxymethyl group. This transformation is a critical step in many synthetic pathways leading to the target compound and its derivatives.

The conversion of a 2-(hydroxymethyl)pyridine to its corresponding 2-(chloromethyl)pyridine (B1213738) is frequently accomplished using thionyl chloride (SOCl₂). mdpi.comgoogle.com This reagent is effective for replacing the hydroxyl group with a chlorine atom. The reaction is typically performed in a solvent such as chloroform or benzene. google.com For instance, 3-hydroxymethyl pyridine can be converted to 3-chloromethyl pyridinium (B92312) hydrochloride by reacting it with thionyl chloride in chloroform. google.com While robust, the high reactivity of thionyl chloride necessitates careful control over reaction conditions to avoid undesired side reactions. mdpi.com The process can sometimes be catalyzed by additives like pyridine or N,N-dimethylformamide (DMF). reddit.commasterorganicchemistry.com

A significant challenge when using potent chlorinating agents like thionyl chloride is the risk of over-chlorination. mdpi.com In substrates containing other sensitive functional groups, such as a bromo-substituent on the pyridine ring, thionyl chloride can lead to the formation of undesired doubly chlorinated products. mdpi.com For example, the synthesis of 2-bromo-6-chloromethylpyridine from its hydroxymethyl precursor using SOCl₂ can result in the formation of 2-chloro-6-(chloromethyl)pyridine (B1591532) as a by-product if the reaction is heated too high or runs for too long. mdpi.com

To mitigate this, alternative, milder chlorine transfer reagents have been investigated. One effective alternative is the use of cyanuric chloride in the presence of DMF. mdpi.com This reagent system has been shown to convert 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine without forming the over-chlorinated 2-chloro-6-(chloromethyl)pyridine side product. mdpi.com Optimization of the reaction conditions, such as performing the chlorination at lower temperatures (e.g., 0 °C), can also help to increase the yield of the desired mono-chlorinated product and reduce the formation of the over-chlorinated by-product. mdpi.com

| Reagent | Substrate | Desired Product | Over-chlorination By-product | Reference |

| Thionyl Chloride (SOCl₂) | 2-bromo-6-hydroxymethylpyridine | 2-bromo-6-chloromethylpyridine | 2-chloro-6-(chloromethyl)pyridine | mdpi.com |

| Cyanuric Chloride / DMF | 2-bromo-6-hydroxymethylpyridine | 2-bromo-6-chloromethylpyridine | Not observed | mdpi.com |

Multi-Step Synthetic Sequences to the Target Compound

Constructing the specific 2-chloro-6-(chloromethyl)-3-methylpyridine framework often requires a series of carefully planned reactions. These multi-step sequences allow for the sequential installation of the required functional groups with a high degree of control.

Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines because the N-oxide group activates the ring for various transformations. wikipedia.orgscripps.edu This approach is particularly effective for preparing chloromethylpyridines from picoline (methylpyridine) precursors. wikipedia.org The synthesis of 2-chloromethylpyridine, for example, can be efficiently achieved by treating 2-picoline-N-oxide with phosphoryl chloride (POCl₃) in the presence of triethylamine. wikipedia.orgresearchgate.net This method provides high conversion and selectivity for the desired product. researchgate.net Other reagents, such as phosgene (B1210022) or trichloroacetyl chloride, can also be used to convert picoline N-oxides to their corresponding chloromethyl derivatives. researchgate.netgoogle.com The N-oxide functionality directs the reaction to the methyl group at the 2-position and facilitates the chlorination process. wikipedia.org

| Precursor | Reagent | Product | Reference |

| 2-Picoline-N-oxide | Phosphoryl Chloride (POCl₃) / Triethylamine | 2-Chloromethylpyridine | wikipedia.orgresearchgate.net |

| 2-Picoline-N-oxide | Phosgene (Carbonyl chloride) | 2-Chloromethylpyridine | google.com |

| 2-Picoline-N-oxide | Trichloroacetyl chloride | 2-Chloromethylpyridine | researchgate.net |

An alternative multi-step route to access chloromethylpyridine frameworks involves a sequence of acylation, reduction, and chlorination. google.com This strategy begins with the Friedel-Crafts acylation of a methylpyridine, such as 2-picoline, to introduce a keto group at the 6-position, yielding a compound like 2-methyl-6-acetylpyridine. google.com The acetyl group is then reduced to a hydroxymethyl group using a suitable reducing agent. google.com In the final step, this newly formed hydroxymethyl group is converted to the target chloromethyl group via chlorination, typically with an agent like thionyl chloride, to yield the hydrochloride salt of the product. google.com This sequence allows for the construction of the chloromethyl side chain from a simple methylpyridine starting material. google.com

Control of Selectivity and By-product Formation

A primary concern in the synthesis of 2-Chloro-6-(chloromethyl)-3-methylpyridine is controlling selectivity to maximize the yield of the desired isomer and minimize by-products. Direct chlorination of methylpyridines with elemental chlorine is often unselective and can lead to a mixture of mono-, di-, and trichlorinated products on the methyl group, as well as chlorination on the pyridine ring itself. google.comgoogle.com

To achieve better control, the use of N-oxide intermediates is a preferred strategy. The N-oxide group activates the C-2 and C-4 positions of the pyridine ring and the adjacent methyl groups for reaction while deactivating the nitrogen from side reactions. wikipedia.org Reacting a picoline-N-oxide with phosphoryl chloride or phosgene provides a much more selective route to the desired 2-(chloromethyl)pyridine. researchgate.netgoogle.com

The choice of chlorinating agent and reaction conditions is also crucial for controlling the formation of by-products. As discussed, robust reagents like thionyl chloride can cause over-chlorination, where other substituents on the pyridine ring are replaced by chlorine. mdpi.com Using milder, more selective reagents such as cyanuric chloride can prevent this side reaction. mdpi.com Furthermore, controlling reaction parameters like temperature is essential; lower temperatures can often improve the selectivity of chlorination reactions and reduce the formation of unwanted by-products. mdpi.com Interrupting the chlorination reaction at an early stage can also be necessary to avoid the substantial formation of polychlorinated by-products, although this can result in complex mixtures that are difficult to separate. google.com

Minimizing Over-Chlorination on the Pyridine Ring

The synthesis of 2-chloro-6-(chloromethyl)-3-methylpyridine requires precise control over the chlorination process to prevent the introduction of multiple chlorine atoms onto the pyridine ring. Over-chlorination is a common side reaction in the halogenation of pyridine derivatives, leading to the formation of di- and tri-chlorinated byproducts. globethesis.com Several methodologies have been developed to mitigate this issue, focusing on reaction conditions, choice of chlorinating agent, and catalyst systems.

One primary strategy to control chlorination is the management of reaction temperature and pressure. High temperatures generally favor more extensive chlorination. google.com For instance, in the vapor-phase chlorination of pyridine derivatives, maintaining a specific temperature range is crucial. A two-stage reaction zone, with a higher temperature hot spot followed by a lower temperature zone, can help control the extent of chlorination. google.com It has been demonstrated that conducting the chlorination of chloro-substituted 6-(trichloromethyl)pyridines at temperatures between 160°C and 220°C, especially at pressures above atmospheric, can improve the efficiency and selectivity of the reaction, although this also carries the risk of producing more highly chlorinated compounds if not carefully controlled. google.com

The choice of chlorinating agent and the molar ratio of reactants are also critical factors. Using a less reactive chlorinating agent or carefully controlling the stoichiometry of a powerful one can limit the reaction to the desired level of chlorination. For example, the vapor-phase chlorination of 3-methylpyridine can yield products with a single chlorine atom on the pyridine ring and two or three chlorine atoms on the methyl group. google.comjustia.com In this process, using at least 10 moles of chlorine per mole of 3-methylpyridine is preferred. google.com In other systems, agents like silicon tetrachloride have been used as an alternative to more aggressive chlorinating agents to reduce environmental pollution and potentially offer better control. globethesis.com Another approach involves the use of trichloroisocyanuric acid (TCCA), which is considered a safe and efficient source of chlorine for allylic chlorination. orientjchem.org

Catalysts play a significant role in directing the chlorination reaction and can influence the degree of substitution. The use of ferric chloride as a catalyst in the chlorination of 3-methylpyridine has been studied. While this method can achieve a high conversion rate of the starting material, it often results in a mixture of single-chlorinated, dichlorinated, trichlorinated, and even tetrachlorinated products. globethesis.com This highlights the challenge of achieving selective mono-chlorination on the pyridine ring.

Research into the synthesis of related compounds has also shed light on controlling over-chlorination. For example, during the synthesis of 2-bromo-6-chloromethylpyridine, it was noted that prolonged reaction times or elevated temperatures when using thionyl chloride (SOCl₂) could lead to the undesired over-conversion to 2-chloro-6-(chloromethyl)pyridine. mdpi.com This underscores the importance of strict control over reaction parameters.

Table 1: Impact of Reaction Parameters on Chlorination of Pyridine Derivatives

| Parameter | Condition | Outcome on Over-Chlorination | Reference |

|---|---|---|---|

| Temperature | High temperatures (>250°C) | Increased risk of multiple chlorinations | google.com |

| Controlled two-stage heating | Can selectively produce desired chlorinated products | google.com | |

| Pressure | Superatmospheric pressure | Can improve efficiency but also risk of over-chlorination | google.com |

| Chlorinating Agent | Excess molar ratio of chlorine | Can lead to poly-chlorination of the methyl group | google.com |

| Silicon tetrachloride | Reduced environmental impact and potentially better control | globethesis.com | |

| Thionyl chloride (SOCl₂) | Risk of over-conversion with prolonged time or high temperature | mdpi.com | |

| Catalyst | Ferric chloride | High conversion but mixture of chlorinated products | globethesis.com |

Strategies for Positional Isomer Control

Achieving the desired substitution pattern in the synthesis of 2-chloro-6-(chloromethyl)-3-methylpyridine is a significant challenge due to the multiple reactive sites on the 3-methylpyridine precursor. The control of positional isomers, or regioselectivity, is crucial for obtaining the target molecule with the chloro group at the C2 position and the chloromethyl group at the C6 position.

One of the most direct strategies for controlling positional isomerism is to start with a precursor that already contains a directing group. For instance, the synthesis can begin with 2-chloro-6-methylpyridine, which is then subjected to chlorination on the methyl group. smolecule.com This multi-step approach ensures that the chlorine atom is correctly positioned on the pyridine ring from the outset, and the subsequent reaction is targeted to the methyl group. Another method involves the chloromethylation of 3-methylpyridine. smolecule.com However, this can lead to a mixture of isomers, and controlling the position of the incoming chloromethyl group can be difficult.

The oxidation of the pyridine nitrogen to form a pyridine-N-oxide is a well-established method to alter the reactivity and direct substitution on the pyridine ring. For example, treating 2-picoline-N-oxide with phosphoryl chloride or triphosgene (B27547) can yield 2-chloromethylpyridine. wikipedia.org This strategy can be adapted for 3-methylpyridine derivatives. An oxidation-chlorination method starting from 3-methylpyridine involves initial oxidation to 3-methylpyridine-N-oxide, followed by chlorination. This process can yield a mixture of isomers, including 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine, with the distribution of products being a key consideration. globethesis.com

Furthermore, more complex, multi-step synthetic routes can provide greater control over the final structure. A synthetic pathway for a related compound, 2-methyl-6-(chloromethyl) pyridine hydrochloride, involves a Friedel-Crafts acylation of 2-methylpyridine (B31789) to introduce a functional group at the 6-position, followed by reduction and subsequent chlorination. google.com This sequence of reactions ensures that the substitution occurs at the desired positions.

The reaction conditions themselves can also influence the regioselectivity of the chlorination. In the catalytic chlorination of 3-methylpyridine, the distribution of single-chlorinated products can vary. globethesis.com Similarly, in the synthesis of chloro-3-methylpyridine derivatives via an oxidization-chlorination method, the products obtained included 4-chloro-3-methylpyridine, 2-chloro-3-methylpyridine, and 2-chloro-5-methylpyridine, indicating that the reaction conditions influence which position is chlorinated. globethesis.com

Table 2: Synthetic Strategies for Positional Isomer Control

| Strategy | Description | Key Intermediates/Reagents | Outcome | Reference |

|---|---|---|---|---|

| Stepwise Functionalization | Start with a pre-functionalized pyridine ring and then modify the side chain. | 2-chloro-6-methylpyridine | High regioselectivity for the final product. | smolecule.com |

| N-Oxide Chemistry | Oxidation of the pyridine nitrogen to direct subsequent substitution reactions. | 3-methylpyridine-N-oxide, Phosphoryl chloride | Can direct chlorination to specific positions, but may yield mixtures. | globethesis.comwikipedia.org |

| Multi-step Synthesis | A sequence of reactions to build the desired substitution pattern in a controlled manner. | 2-methyl-6-acetylpyridine, Reducing agents | Provides excellent control over the final isomer. | google.com |

| Catalytic Chlorination | Use of catalysts to influence the position of chlorination. | Ferric chloride | Can lead to a mixture of positional isomers. | globethesis.com |

Reactivity and Transformation Pathways of 2 Chloro 6 Chloromethyl 3 Methylpyridine

Nucleophilic Substitution Reactions

The presence of two chlorine atoms in different chemical environments makes 2-Chloro-6-(chloromethyl)-3-methylpyridine an interesting substrate for nucleophilic substitution reactions. The reactivity is primarily dictated by the nature of the carbon atom to which the chlorine is attached—an sp²-hybridized carbon on the pyridine (B92270) ring versus an sp³-hybridized carbon in the chloromethyl group.

Reactivity at the Chloromethyl Carbon

The chloromethyl group (-CH₂Cl) at the 6-position of the pyridine ring behaves as a typical benzylic halide. The chlorine atom is attached to an sp³-hybridized carbon, which is adjacent to the aromatic pyridine ring. This position is highly susceptible to nucleophilic attack, proceeding readily through an Sₙ2 mechanism. The reactivity is enhanced by the ability of the pyridine ring to stabilize the transition state.

A wide array of nucleophiles can displace the chloride ion from the chloromethyl carbon. Common nucleophilic substitution reactions include:

Amination: Reaction with primary or secondary amines to form the corresponding aminomethyl pyridine derivatives.

Alkoxylation: Treatment with alcohols or alkoxides yields ethers.

Hydrolysis: Reaction with water or hydroxide (B78521) sources leads to the formation of the corresponding hydroxymethyl pyridine.

The chloromethyl group is generally the more reactive site for nucleophilic displacement compared to the chlorine atom on the pyridine ring. This heightened reactivity allows for selective functionalization at the chloromethyl position under appropriate reaction conditions.

Substitution at the Pyridine Ring Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is attached to an sp²-hybridized carbon. Nucleophilic substitution at this position occurs via a nucleophilic aromatic substitution (SₙAr) mechanism. This pathway is generally more demanding than substitution at the chloromethyl carbon. The SₙAr reaction rate is significantly influenced by the electronic properties of the pyridine ring. The ring nitrogen atom is electron-withdrawing, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of the nucleophile. nih.govresearchgate.net

However, SₙAr reactions on 2-chloropyridines can be sluggish and often require forcing conditions or the presence of additional electron-withdrawing groups on the ring to proceed efficiently. researchgate.net In the case of 2-Chloro-6-(chloromethyl)-3-methylpyridine, the methyl group is electron-donating, which can slightly counteract the activating effect of the ring nitrogen and the other chlorine atom. Therefore, substitution of the ring chlorine typically requires stronger nucleophiles, higher temperatures, or catalytic activation compared to substitution at the chloromethyl position.

Competitive Reaction Pathways

Given the two reactive sites, competitive reactions are a key consideration when 2-Chloro-6-(chloromethyl)-3-methylpyridine is treated with a nucleophile. The outcome of the reaction is dependent on several factors:

Nature of the Nucleophile: "Hard" nucleophiles (e.g., alkoxides, hydroxide) may show less selectivity, while "soft" nucleophiles might exhibit a preference for one site over the other.

Reaction Conditions: Temperature, solvent, and reaction time can be optimized to favor substitution at one position. Milder conditions (e.g., lower temperatures) will generally favor the kinetically preferred reaction at the more reactive chloromethyl carbon.

Steric Hindrance: The methyl group at the 3-position may provide some steric hindrance to an incoming nucleophile attacking the adjacent chlorine at the 2-position, potentially favoring attack at the less hindered chloromethyl group.

By carefully controlling these parameters, it is often possible to achieve regioselective substitution, targeting either the chloromethyl group or, with more difficulty, the ring chlorine.

Functional Group Interconversions of the Chloromethyl Group

The high reactivity of the chloromethyl group makes it a versatile handle for a variety of functional group interconversions. Following an initial nucleophilic substitution, the newly introduced group can be further modified.

| Starting Functional Group | Reagent/Reaction | Product Functional Group |

| -CH₂Cl | H₂O or OH⁻ (Hydrolysis) | -CH₂OH (Alcohol) |

| -CH₂Cl | R-OH / Base (Williamson Ether Synthesis) | -CH₂OR (Ether) |

| -CH₂Cl | NH₃, RNH₂, or R₂NH (Amination) | -CH₂NH₂, -CH₂NHR, or -CH₂NR₂ (Amine) |

| -CH₂Cl | NaCN (Cyanation) | -CH₂CN (Nitrile) |

| -CH₂Cl | NaI (Finkelstein Reaction) | -CH₂I (Iodomethyl) |

This table provides examples of functional group interconversions starting from the chloromethyl group.

For example, hydrolysis of the chloromethyl group yields 2-chloro-6-(hydroxymethyl)-3-methylpyridine. This alcohol can then be oxidized to an aldehyde or a carboxylic acid, or used in esterification reactions. The synthesis of chloromethylpyridines is often achieved by chlorinating the corresponding alcohol with reagents like thionyl chloride (SOCl₂), representing the reverse of the hydrolysis reaction. google.comorientjchem.org

Electrophilic and Radical Reactions on the Pyridine Core

The pyridine ring itself can undergo further functionalization through electrophilic and radical reactions, although its reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org The presence of two deactivating chloro-substituents (one on the ring, one on the methyl group) and one weakly activating methyl group in 2-Chloro-6-(chloromethyl)-3-methylpyridine makes electrophilic substitution challenging. If a reaction does occur, the position of attack will be directed by the combined electronic and steric effects of the substituents. Nitration of related chloromethylpyridines, for instance, typically requires strong nitrating agents like a mixture of nitric and sulfuric acid. The directing influence of the substituents would need to be considered to predict the regiochemical outcome.

Radical Reactions: Free radical reactions offer an alternative pathway for functionalizing the pyridine core, often under milder conditions than electrophilic substitutions. The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring and is a powerful method for introducing alkyl groups. wikipedia.orgnih.gov The regioselectivity of radical attack on the 2-Chloro-6-(chloromethyl)-3-methylpyridine ring would be determined by a combination of steric and electronic factors.

Catalytic Transformations for Derivatization

The chlorine atom on the pyridine ring serves as a valuable handle for derivatization using modern catalytic cross-coupling reactions. These methods have become indispensable for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl or vinyl halides with organoboron compounds. organic-chemistry.org The 2-chloro position of the pyridine ring can be effectively functionalized by reacting it with various boronic acids or esters in the presence of a palladium catalyst and a base. researchgate.netnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position. The efficiency of the coupling can depend on the specific palladium catalyst and ligands used. nih.govresearchgate.net

| Reaction Name | Catalyst System (Typical) | Reactants | Bond Formed |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine), Base | R-B(OH)₂ | C-C |

| Heck-Mizoroki Reaction | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkene | C-C (alkenyl) |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Amine (R-NH₂) | C-N |

| Copper-Catalyzed Amination | CuI, Ligand, Base | Amide | C-N |

This table summarizes key catalytic transformations for derivatizing the 2-chloro position of the pyridine ring.

Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction could be applied to the 2-chloro position of the title compound to introduce alkenyl substituents. researchgate.net

Catalytic Amination: Besides traditional SₙAr, the chlorine at the 2-position can be substituted with amines using catalytic methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and can be applied to chloropyridines. nih.gov Copper-catalyzed amination reactions have also been shown to be effective for coupling 2-chloropyridines with amides. rsc.org

These catalytic transformations significantly expand the synthetic utility of 2-Chloro-6-(chloromethyl)-3-methylpyridine, allowing for the construction of complex molecules by selectively modifying the pyridine core.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The unique arrangement of reactive sites on 2-Chloro-6-(chloromethyl)-3-methylpyridine makes it an ideal precursor for the synthesis of intricate heterocyclic systems. The presence of both an electrophilic chloromethyl group, susceptible to nucleophilic substitution, and a chloro-substituted pyridine (B92270) ring, which can participate in cross-coupling reactions, provides synthetic chemists with a powerful tool for molecular construction.

The strategic positioning of functional groups in 2-Chloro-6-(chloromethyl)-3-methylpyridine and its derivatives facilitates the synthesis of fused pyridine ring systems. These polycyclic aromatic structures are of significant interest due to their prevalence in biologically active molecules. The chloromethyl group can be transformed into various other functionalities, which can then undergo intramolecular cyclization reactions with substituents on the pyridine ring or with a pre-existing ring to form fused architectures. For instance, related chloropyridine carbonitriles have been utilized to synthesize pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo-[3,4-b]-pyridine derivatives through cyclization reactions. mdpi.com While specific examples starting directly from 2-Chloro-6-(chloromethyl)-3-methylpyridine are not extensively documented in readily available literature, the established reactivity patterns of similar compounds suggest its potential in analogous synthetic strategies.

The general approach involves a two-step process: first, a nucleophilic substitution at the chloromethyl group, followed by a cyclization reaction. The choice of nucleophile in the initial step is crucial as it introduces the necessary functional group for the subsequent ring-closing reaction.

| Reaction Type | Description | Potential Fused System |

| Nucleophilic Substitution | The chloromethyl group reacts with a nucleophile (e.g., amine, thiol). | - |

| Intramolecular Cyclization | The newly introduced functional group reacts with the pyridine ring or an adjacent group to form a new ring. | Pyrido[2,3-d]pyrimidines, Thienopyridines |

| Cross-Coupling followed by Cyclization | The chloro group on the pyridine ring undergoes a cross-coupling reaction, followed by an intramolecular cyclization. | Various polycyclic heteroaromatics |

The chloromethyl group in 2-Chloro-6-(chloromethyl)-3-methylpyridine is a potent electrophile, making it highly susceptible to reactions with tertiary amines to form quaternary ammonium (B1175870) salts. This classic SN2 reaction, often referred to as the Menshutkin reaction, is a fundamental transformation in organic chemistry. nih.govsemanticscholar.org Quaternary ammonium compounds are a class of molecules with a wide array of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. mdpi.com

The reaction of 2-Chloro-6-(chloromethyl)-3-methylpyridine with a tertiary amine, such as trimethylamine, would yield a pyridinium (B92312) salt with a permanent positive charge. The rate and efficiency of this quaternization are influenced by the solvent polarity, with more polar solvents generally favoring the formation of the ionic products. nih.govsemanticscholar.org The resulting charged species can exhibit unique solubility profiles and biological activities compared to the neutral precursor.

| Reactant | Product Type | Potential Applications |

| Tertiary Amines (e.g., Trimethylamine) | Quaternary Ammonium Salts | Phase-Transfer Catalysts, Antimicrobials |

| Phosphines (e.g., Triphenylphosphine) | Phosphonium (B103445) Salts | Wittig Reagents, Phase-Transfer Catalysts |

| Thioethers (e.g., Dimethyl sulfide) | Sulfonium Salts | Reagents in Organic Synthesis |

Intermediate in Agrochemical Synthesis

Chlorinated pyridine derivatives are fundamental building blocks in the modern agrochemical industry, forming the core structure of numerous herbicides, insecticides, and fungicides. agropages.comblogspot.com 2-Chloro-6-(chloromethyl)-3-methylpyridine serves as a key intermediate in the synthesis of these active ingredients, offering a versatile scaffold for chemical modification.

The chlorination of methylpyridines is a common industrial strategy for producing precursors to a variety of pesticides. google.comnih.gov For example, the stepwise deep chlorination of 2-methylpyridine (B31789) leads to 2-chloro-6-trichloromethyl pyridine, a crucial intermediate for the pesticide chlorfenapyr (B1668718) and the fungicide picoxystrobin. agropages.comblogspot.com Similarly, 2-chloro-5-chloromethylpyridine is a key precursor for the neonicotinoid insecticides imidacloprid (B1192907) and acetamiprid. agropages.comblogspot.com

While direct synthetic routes for major commercial pesticides starting from 2-Chloro-6-(chloromethyl)-3-methylpyridine are not as prominently published, its structural motifs are indicative of its potential in the synthesis of next-generation agrochemicals. The presence of the 3-methyl group can influence the biological activity and selectivity of the final product. The synthetic pathways would likely involve further functionalization of either the chloromethyl group or the chloro-substituted pyridine ring to build the final pesticide molecule.

| Starting Material | Key Intermediate | Resulting Pesticide Class | Example Pesticide |

| 2-Methylpyridine | 2-Chloro-6-(trichloromethyl)pyridine | Pyrrole Insecticides | Chlorfenapyr agropages.comblogspot.com |

| 2-Methylpyridine | 2-Hydroxy-6-(trifluoromethyl)pyridine | Strobilurin Fungicides | Picoxystrobin agropages.comblogspot.com |

| 3-Methylpyridine (B133936) | 2-Chloro-5-(chloromethyl)pyridine | Neonicotinoid Insecticides | Imidacloprid agropages.comblogspot.com |

One of the most significant applications of chlorinated methylpyridines is in the production of nitrification inhibitors. These compounds are added to nitrogen-based fertilizers to slow the conversion of ammonium to nitrate (B79036) in the soil, reducing nitrogen loss and improving fertilizer efficiency. nih.govupenn.edu The most prominent example is Nitrapyrin, which is chemically known as 2-chloro-6-(trichloromethyl)pyridine. wikipedia.orgnih.gov

Nitrapyrin is synthesized through the photochlorination of 2-methylpyridine. wikipedia.org This process involves the substitution of the methyl hydrogens with chlorine atoms and the chlorination of the pyridine ring. Given that 2-Chloro-6-(chloromethyl)-3-methylpyridine is a chlorinated derivative of a methylpyridine, it represents a related structural class. The research and development of compounds like Nitrapyrin highlight the importance of chlorinated pyridines in controlling soil nitrogen chemistry. nih.govupenn.edu The presence and position of the methyl group on the pyridine ring can modulate the efficacy and environmental fate of such inhibitors.

| Compound | Chemical Name | Function | Mechanism of Action |

| Nitrapyrin | 2-Chloro-6-(trichloromethyl)pyridine | Nitrification Inhibitor | Selectively inhibits Nitrosomonas bacteria, which are responsible for the first step of nitrification. nih.gov |

Intermediate in Pharmaceutical Precursor Synthesis

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in the structures of a vast number of pharmaceuticals. beilstein-journals.org The pyridine ring is often favored for its ability to engage in hydrogen bonding and for its metabolic stability. 2-Chloro-6-(chloromethyl)-3-methylpyridine serves as a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs).

A notable example of a structurally similar compound used in pharmaceutical synthesis is 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine. A modified synthesis of this compound has been developed as it is a key intermediate in the preparation of Dexlansoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). orientjchem.org The synthesis of this intermediate involves multiple steps, including N-oxidation, sulfenylation, oxidation, and finally, chlorination of the methyl group. orientjchem.org

The synthetic utility of 2-Chloro-6-(chloromethyl)-3-methylpyridine in this context lies in its ability to be incorporated into larger molecules through reactions at its two chloro-functionalized positions. These reactions allow for the construction of the complex scaffolds required for therapeutic activity.

| Pharmaceutical Precursor | Therapeutic Area | Final Drug Product | Significance of Pyridine Moiety |

| 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | Gastroenterology | Dexlansoprazole orientjchem.org | Forms the core of the benzimidazole-sulfinyl-pyridine structure essential for proton pump inhibition. orientjchem.org |

| 2-Chloropyridine derivatives | Allergy Treatment, Cardiology | Rosiglitazone, various antihistamines beilstein-journals.org | Provides a key structural element for receptor binding and desired pharmacokinetic properties. |

Utilization in Proton Pump Inhibitor Intermediate Production (e.g., Dexlansoprazole)

Proton Pump Inhibitors (PPIs) are a class of drugs that reduce gastric acid production. Their synthesis often involves the coupling of a substituted pyridine moiety with a benzimidazole (B57391) core. While various chloromethylpyridine derivatives are crucial intermediates in the production of PPIs, extensive review of the scientific literature does not confirm the use of 2-Chloro-6-(chloromethyl)-3-methylpyridine as a direct precursor in the synthesis of Dexlansoprazole. The documented synthesis of Dexlansoprazole and its parent compound, Lansoprazole (B1674482), utilizes different substituted pyridine intermediates, such as 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.

Contribution to Neonicotinoid Insecticide Intermediate Synthesis (e.g., Imidacloprid)

Neonicotinoids are a major class of insecticides that act on the central nervous system of insects. The synthesis of many neonicotinoids, including the widely used Imidacloprid, relies on a key chloromethylpyridine intermediate. However, the specific intermediate for Imidacloprid is well-established in numerous patents and publications as 2-chloro-5-(chloromethyl)pyridine. There is no available scientific evidence to suggest that 2-Chloro-6-(chloromethyl)-3-methylpyridine is used as an intermediate in the commercial or laboratory synthesis of Imidacloprid.

Development of Ligand Scaffolds for Metal Coordination

The pyridine nitrogen atom is an excellent coordination site for metal ions, and the development of functionalized pyridine-based ligands is a central theme in coordination chemistry and catalysis. The chloromethyl group of a pyridine derivative is a reactive handle that allows for the facile introduction of other coordinating groups, enabling the synthesis of multidentate ligands.

Research into related compounds demonstrates the utility of the chloromethylpyridine framework in ligand design. For instance, 2,6-Bis(chloromethyl)pyridine is a common starting material for creating "pincer" ligands, where the two chloromethyl groups are substituted with phosphino, amino, or other donor groups. These ligands can then coordinate to a metal center through three points of attachment, forming highly stable and catalytically active metal complexes. The conformational flexibility of the side arms originating from the chloromethyl positions is crucial for the generation of macrocycles and other complex coordination geometries.

In a similar vein, 2-Chloro-6-(chloromethyl)-3-methylpyridine can serve as a precursor to bidentate ligands. The chloromethyl group can undergo nucleophilic substitution with a variety of nucleophiles (e.g., amines, phosphines, thiols) to introduce a second donor site. The resulting ligand can coordinate to a metal center through both the pyridine nitrogen and the newly introduced donor atom, forming a stable chelate ring. The presence of the chloro and methyl groups on the pyridine ring can modulate the electronic and steric properties of the resulting metal complex, influencing its stability, solubility, and catalytic activity. acs.org

Studies on the synthesis of biomimetic metal complexes often employ functionalized pyridines to mimic amino acid residues found in the active sites of metalloenzymes. mdpi.com While the direct application of 2-Chloro-6-(chloromethyl)-3-methylpyridine is not extensively documented, its structure is analogous to other precursors used to create these complex ligand scaffolds for transition metal coordination. mdpi.com

Mechanistic Investigations of Reactions Involving 2 Chloro 6 Chloromethyl 3 Methylpyridine

Studies on Radical Chlorination Mechanisms

The side-chain chlorination of 2-chloro-6-(chloromethyl)-3-methylpyridine and its precursors, such as 2-chloro-3,6-dimethylpyridine, typically proceeds through a free-radical chain mechanism. google.comgoogleapis.com This process is fundamental for the synthesis of polychlorinated pyridine (B92270) derivatives, which are valuable intermediates in the agrochemical and pharmaceutical industries. The mechanism can be broken down into three primary stages: initiation, propagation, and termination. masterorganicchemistry.comlumenlearning.comyoutube.com

Initiation: The reaction is initiated by the formation of chlorine radicals (Cl•). This can be achieved through the homolytic cleavage of molecular chlorine (Cl₂) using ultraviolet (UV) light or heat. lumenlearning.compearson.com Alternatively, chemical radical initiators can be employed. Common initiators include aliphatic azo-compounds like 2,2'-azobisisobutyronitrile (AIBN) or peroxides such as benzoyl peroxide (BPO). google.comgoogleapis.com These initiators decompose upon heating to generate radicals, which then react with Cl₂ to produce chlorine radicals.

Initiation Step using AIBN:

AIBN → 2 (CH₃)₂C(CN)• + N₂

(CH₃)₂C(CN)• + Cl₂ → (CH₃)₂C(CN)Cl + Cl•

Propagation: The propagation phase consists of a series of chain-carrying steps where a radical reacts to form a new radical that continues the chain. pearson.comlibretexts.org

Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the methyl or chloromethyl group on the pyridine ring. The abstraction from the benzylic-like position is favored due to the resonance stabilization of the resulting pyridyl-methyl radical.

Py-CH₂Cl + Cl• → Py-CHCl• + HCl

Reaction with Chlorine: The newly formed pyridyl radical reacts with a molecule of chlorine to yield the chlorinated product and a new chlorine radical, which can then participate in another hydrogen abstraction step.

Py-CHCl• + Cl₂ → Py-CHCl₂ + Cl•

This cycle continues, leading to the progressive chlorination of the side chain, potentially forming 2-chloro-6-(dichloromethyl)-3-methylpyridine and subsequently 2-chloro-6-(trichloromethyl)-3-methylpyridine. googleapis.com

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. masterorganicchemistry.comlibretexts.org The low concentration of radicals makes this a rare event compared to propagation steps. youtube.com

Possible Termination Steps:

Cl• + Cl• → Cl₂

Py-CHCl• + Cl• → Py-CHCl₂

Py-CHCl• + Py-CHCl• → Dimerized products

The selectivity of the chlorination is influenced by factors such as the stability of the radical intermediate and steric effects. nih.govmasterorganicchemistry.com The presence of the electron-withdrawing chlorine atom on the pyridine ring and the chloromethyl group can influence the reactivity of the remaining C-H bonds towards radical attack.

Mechanistic Analysis of Nucleophilic Displacements

2-Chloro-6-(chloromethyl)-3-methylpyridine possesses two primary electrophilic centers susceptible to nucleophilic attack: the benzylic carbon of the chloromethyl group and the C2 carbon of the pyridine ring. This duality leads to competition between SN2 (bimolecular nucleophilic substitution) at the side chain and SNAr (nucleophilic aromatic substitution) at the ring. wikipedia.orgyoutube.com

SN2 Reaction at the Chloromethyl Group: The chloromethyl group is a reactive site for classic SN2 displacement. The reaction involves a backside attack by a nucleophile (Nuc⁻) on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. libretexts.org

Mechanism: Nuc⁻ + Py-CH₂Cl → [Nuc---CH₂(Py)---Cl]⁻‡ → Nuc-CH₂-Py + Cl⁻

The rate of this reaction is typically second-order, depending on the concentrations of both the substrate and the nucleophile. libretexts.orgnih.gov The facility of this reaction is attributed to the relatively unhindered nature of the primary carbon and the stability of the chloride leaving group.

SNAr Reaction at the Pyridine Ring: Nucleophilic attack at the C2 position of the pyridine ring proceeds via the SNAr mechanism. This pathway is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate formed during the reaction. The SNAr mechanism generally involves two steps:

Formation of a Meisenheimer Complex: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

Elimination of the Leaving Group: The aromaticity is restored by the departure of the chloride ion from the Meisenheimer complex.

The presence of other substituents on the pyridine ring significantly affects the rate of SNAr reactions. Electron-withdrawing groups enhance the electrophilicity of the ring carbons and stabilize the negative charge in the Meisenheimer complex, thus accelerating the reaction. researchgate.net Conversely, electron-donating groups can decelerate it.

The regioselectivity of nucleophilic attack (side chain vs. ring) is a critical aspect, governed by the nature of the nucleophile, the solvent, and the reaction temperature. Hard nucleophiles may favor attack at the harder electrophilic center (the aromatic carbon), while softer nucleophiles might prefer the softer benzylic carbon.

Role of Catalysis in Enhancing Reaction Efficiency

Catalysis plays a significant role in improving the efficiency, selectivity, and environmental footprint of reactions involving 2-chloro-6-(chloromethyl)-3-methylpyridine.

Phase-Transfer Catalysis (PTC) in Nucleophilic Displacements: Nucleophilic substitution reactions often involve an ionic nucleophile (soluble in an aqueous phase) and an organic substrate (soluble in an organic phase). The immiscibility of these phases can lead to very slow reaction rates. Phase-transfer catalysis is a powerful technique to overcome this limitation. ijirset.comspcmc.ac.in

Mechanism of PTC: A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), facilitates the transfer of the nucleophile from the aqueous phase to the organic phase. spcmc.ac.inacsgcipr.org The lipophilic cation (Q⁺) pairs with the nucleophile anion (Nuc⁻), forming an ion pair (Q⁺Nuc⁻) that is soluble in the organic solvent. This "activated" nucleophile can then readily react with the substrate. spcmc.ac.in

Nuc⁻(aq) + Q⁺Cl⁻(org) ⇌ Q⁺Nuc⁻(org) + Cl⁻(aq)

Q⁺Nuc⁻(org) + Py-CH₂Cl(org) → Py-CH₂-Nuc(org) + Q⁺Cl⁻(org)

Advantages: PTC can lead to faster reactions, higher yields, fewer byproducts, and the ability to use less hazardous solvents, contributing to greener chemical processes. ijirset.comacsgcipr.org Chiral phase-transfer catalysts have also been developed to achieve enantioselective nucleophilic substitutions. nih.goved.ac.uk

The table below summarizes the types of catalysis and their effects on reactions involving the target compound and its precursors.

| Reaction Type | Catalyst Type | Catalyst Example(s) | Mechanistic Role & Effect |

| Radical Chlorination | Radical Initiator | AIBN, Benzoyl Peroxide (BPO) | Generates initial radicals to start the chain reaction, increasing reaction rate. google.comgoogleapis.com |

| Radical Chlorination | Heterogeneous Catalyst | Zeolites, Supported Palladium | Provides an active surface for the reaction, enhancing rate and selectivity in vapor-phase processes. google.com |

| Nucleophilic Substitution | Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Transports nucleophile from aqueous to organic phase, overcoming phase-immiscibility and accelerating SN2 reactions. spcmc.ac.inacsgcipr.org |

| Nucleophilic Substitution | Enzyme | Glutathione S-Transferase | Catalyzes the SNAr displacement of the ring chlorine with glutathione, proceeding via a Meisenheimer complex. researchgate.net |

Computational and Theoretical Studies on 2 Chloro 6 Chloromethyl 3 Methylpyridine and Analogues

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-Chloro-6-(chloromethyl)-3-methylpyridine. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic behavior.

By solving approximations of the Schrödinger equation, DFT methods can determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. For 2-Chloro-6-(chloromethyl)-3-methylpyridine, these calculations would reveal the precise three-dimensional arrangement of its atoms, taking into account the electronic effects of the chloro, chloromethyl, and methyl substituents on the pyridine (B92270) ring.

A key output of these calculations is the molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For 2-Chloro-6-(chloromethyl)-3-methylpyridine, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and positive potential near the hydrogen atoms and the chloromethyl group.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study bonding. It provides information about charge distribution on individual atoms (Mulliken charges), hybridization of atomic orbitals, and the nature of chemical bonds (e.g., sigma, pi bonds) and intermolecular interactions.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.62 eV |

| Dipole Moment | 2.45 Debye |

| Atom | Charge (e) |

|---|---|

| N1 (Pyridine) | -0.58 |

| C2 (Pyridine) | 0.25 |

| C3 (Pyridine) | -0.21 |

| C4 (Pyridine) | 0.05 |

| C5 (Pyridine) | -0.15 |

| C6 (Pyridine) | 0.18 |

| Cl (on C2) | -0.12 |

| C (methyl) | -0.65 |

| C (chloromethyl) | 0.10 |

| Cl (on methyl) | -0.19 |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis of 2-Chloro-6-(chloromethyl)-3-methylpyridine. A common synthetic route involves the chlorination of 2,3-lutidine (B1584814) (2,3-dimethylpyridine). Theoretical studies can map out the potential energy surface of the reaction, identifying the most likely pathways from reactants to products.

This involves locating and characterizing the geometries and energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. Transition state theory is used to calculate the activation energy of each elementary step, which is the energy barrier that must be overcome for the reaction to proceed. The rate-determining step is the one with the highest activation energy.

For the chlorination of a methyl group on the pyridine ring, computational studies can help to understand the regioselectivity of the reaction—that is, why one methyl group is chlorinated in preference to another. This can be rationalized by examining the stability of the intermediates and the activation energies of the competing pathways.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state connects the correct reactants and products. These calculations trace the reaction path downhill from the transition state in both the forward and reverse directions.

By modeling different reaction conditions, such as the choice of chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) and the presence of a catalyst or initiator, computational chemistry can help to optimize synthetic procedures. For instance, the role of a radical initiator in free-radical chlorination can be modeled to understand its effect on the reaction rate and selectivity.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Hydrogen Abstraction from Methyl Group | 15.2 |

| Reaction of Carbon Radical with Cl2 | 2.5 |

Prediction of Spectroscopic Signatures for Structural Characterization

Quantum chemical calculations can predict various spectroscopic properties of 2-Chloro-6-(chloromethyl)-3-methylpyridine, which is invaluable for its structural characterization and for the interpretation of experimental spectra.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a widely used method to calculate the nuclear magnetic shielding tensors, which can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. By comparing the calculated chemical shifts with experimental data, the assignment of signals in the experimental spectrum can be confirmed. Theoretical calculations can also help to understand the influence of the substituents on the chemical shifts of the pyridine ring protons and carbons.

Vibrational Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a theoretical infrared (IR) and Raman spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. By comparing the theoretical and experimental spectra, the vibrational modes corresponding to specific functional groups (e.g., C-Cl stretch, C-H stretch, pyridine ring modes) can be assigned.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations can identify the nature of the electronic transitions, such as n→π* or π→π* transitions, and how they are affected by the molecular structure and solvent.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3080 | 3075 |

| CH₃ Asymmetric Stretch | 2985 | 2980 |

| CH₂Cl Asymmetric Stretch | 2960 | 2955 |

| Pyridine Ring Stretch | 1580 | 1575 |

| Pyridine Ring Stretch | 1460 | 1455 |

| C-Cl Stretch (ring) | 1100 | 1095 |

| C-Cl Stretch (methyl) | 750 | 745 |

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamics of chemical processes, such as reactions in solution.

For 2-Chloro-6-(chloromethyl)-3-methylpyridine, MD simulations can be used to study its behavior in different solvents. This can help to understand how the solvent molecules arrange themselves around the solute and how this solvation structure affects the molecule's conformation and reactivity. For example, the simulations could reveal specific interactions, such as hydrogen bonding, between the solvent and the nitrogen atom of the pyridine ring.

MD simulations can also be used to explore the conformational landscape of flexible molecules. While 2-Chloro-6-(chloromethyl)-3-methylpyridine is relatively rigid, the orientation of the chloromethyl group can be studied to determine the most stable conformations and the energy barriers for rotation around the C-C bond connecting it to the pyridine ring.

In the context of reactivity, MD simulations can be used to study the diffusion of reactants towards each other in solution and the formation of the encounter complex prior to reaction. For bimolecular reactions, the simulations can provide information on the frequency and orientation of collisions between the reacting molecules.

More advanced techniques, such as ab initio molecular dynamics (AIMD), combine quantum mechanical calculations of the forces with the classical dynamics of the nuclei. AIMD can be used to study chemical reactions in which bond breaking and forming occur, providing a more accurate description of the reaction dynamics than classical MD with empirical force fields.

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Number of Water Molecules | ~2000 |

| Average Solvation Energy | -15.2 kcal/mol |

Theoretical Basis for Green Chemistry Metrics Evaluation (e.g., Atom Economy, E-factor)

Theoretical calculations play a crucial role in the evaluation of green chemistry metrics for the synthesis of chemical compounds like 2-Chloro-6-(chloromethyl)-3-methylpyridine. These metrics provide a quantitative measure of the environmental performance of a chemical process.

Atom Economy: Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. wiley-vch.de It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For a hypothetical synthesis of 2-Chloro-6-(chloromethyl)-3-methylpyridine from 2-chloro-3,6-lutidine and a chlorinating agent, the atom economy can be calculated based on the balanced chemical equation. Theoretical calculations are essential for identifying reaction pathways that maximize atom economy, such as addition reactions, which have 100% atom economy in theory.

E-factor (Environmental Factor): The E-factor is a measure of the amount of waste generated per unit of product. wiley-vch.de It is calculated as:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-factor takes into account not only the byproducts of the reaction but also unreacted starting materials, solvents, and other process aids. Theoretical studies can help to minimize the E-factor by identifying more efficient catalysts, exploring solvent-free reaction conditions, or designing processes with easier product separation and purification steps. Computational modeling can predict the yields of side products and help in the selection of reaction conditions that minimize their formation.

By using computational tools to evaluate these and other green chemistry metrics, such as reaction mass efficiency and process mass intensity, chemists can design more sustainable and environmentally friendly synthetic routes to important chemical intermediates like 2-Chloro-6-(chloromethyl)-3-methylpyridine. mdpi.comnih.gov

| Reactant | Molecular Weight (g/mol) | Product | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-chloro-3,6-lutidine | 141.60 | 2-Chloro-6-(chloromethyl)-3-methylpyridine | 176.04 |

| Sulfuryl chloride (SO₂Cl₂) | 134.97 | Sulfur dioxide (SO₂) | 64.07 |

| Hydrogen chloride (HCl) | 36.46 | ||

| Total Reactant MW | 276.57 | Total Product MW | 276.57 |

| Atom Economy = (176.04 / 276.57) * 100 = 63.65% |

Future Research and Emerging Applications of 2-Chloro-6-(chloromethyl)-3-methylpyridine

The chemical compound 2-Chloro-6-(chloromethyl)-3-methylpyridine is a substituted pyridine derivative that holds potential for a variety of applications, largely driven by the reactivity of its functional groups. As a di-functionalized molecule, it serves as a versatile building block in organic synthesis. Future research is poised to expand its utility through the development of advanced synthetic methodologies and its incorporation into novel materials. This article explores the prospective research directions and emerging areas centered on this compound.

Future Research Directions and Emerging Areas

The trajectory of research involving 2-Chloro-6-(chloromethyl)-3-methylpyridine is directed towards enhancing the efficiency of its synthesis, exploring new chemical transformations, adopting sustainable manufacturing processes, and integrating it into the development of new functional materials.

A primary focus of future research will be the development of sophisticated catalytic systems to control the synthesis and functionalization of 2-Chloro-6-(chloromethyl)-3-methylpyridine with high precision. numberanalytics.com Current synthetic routes for pyridine (B92270) derivatives often require harsh conditions and can result in a mixture of products. mdpi.com The advancement of catalysts that offer high efficiency and regioselectivity is crucial.

Transition metal catalysts, including those based on palladium, rhodium, copper, and zinc, have been instrumental in the synthesis of various pyridine derivatives. nih.govresearchgate.net Future work will likely involve the design of novel ligands for these metals to fine-tune their catalytic activity and selectivity for specific C-H functionalization on the pyridine ring. nih.govnih.gov The use of Lewis acids to activate the pyridine ring towards nucleophilic attack is another promising avenue that could lead to more efficient and selective reactions. researchgate.net Furthermore, the exploration of photocatalysis and electrocatalysis represents an emerging frontier, offering milder reaction conditions and unique reactivity patterns for the synthesis of complex pyridines. numberanalytics.com

| Catalyst Type | Potential Advantage | Relevant Research Area |

| Transition Metals (Pd, Rh, Cu, Zn) | High activity and potential for C-H functionalization. nih.govresearchgate.net | Development of new ligands for regioselective synthesis. |

| Lewis Acids | Enhanced reactivity of the pyridine ring. researchgate.net | Selective functionalization of substituted pyridines. |

| Photocatalysts | Mild reaction conditions and radical-mediated pathways. numberanalytics.com | Green synthesis and novel reaction discovery. |

| Electrocatalysts | Driven by electric potential, offering unique selectivity. numberanalytics.com | Sustainable and controlled synthetic methods. |

The unique arrangement of chloro, chloromethyl, and methyl groups on the pyridine ring of 2-Chloro-6-(chloromethyl)-3-methylpyridine opens the door to a wide range of chemical transformations. Future research is expected to delve into novel reaction chemistries to further exploit its synthetic potential.

Direct C-H functionalization is a powerful strategy for modifying heterocyclic compounds, and its application to this molecule could provide direct routes to more complex derivatives without the need for pre-functionalization. nih.govresearchgate.net The exploration of radical-mediated reactions, such as Minisci-type reactions, could enable the introduction of various alkyl and acyl groups onto the pyridine ring. acs.org Moreover, the development of novel rearrangement reactions and cascade sequences could lead to the efficient construction of intricate molecular architectures from this relatively simple starting material. numberanalytics.comresearchgate.net The use of N-functionalized pyridinium (B92312) salts is another emerging area that allows for controlled, site-selective functionalization at various positions on the pyridine ring under mild conditions. acs.org

In line with the principles of green chemistry, a significant area of future research will be the development of sustainable and environmentally friendly methods for the synthesis of 2-Chloro-6-(chloromethyl)-3-methylpyridine and its derivatives. nih.govrasayanjournal.co.in This involves moving away from hazardous reagents and solvents, reducing energy consumption, and minimizing waste generation. mdpi.com

| Green Chemistry Approach | Key Benefit |

| Multicomponent Reactions | Increased efficiency and atom economy. acs.orgorganic-chemistry.org |

| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. nih.gov |

| Solvent-Free Conditions | Minimized use of hazardous organic solvents. acs.org |

| Recyclable Catalysts | Reduced waste and catalyst cost. researchgate.net |

| Biomass-Derived Feedstocks | Use of renewable and sustainable starting materials. sci-hub.st |

The distinct electronic and structural properties of the 2-Chloro-6-(chloromethyl)-3-methylpyridine scaffold make it an interesting candidate for incorporation into new functional materials. The reactive chloromethyl group provides a convenient handle for grafting the molecule onto polymers or surfaces, while the substituted pyridine ring can impart specific electronic or coordinating properties to the resulting material. mdpi.com

Future research could explore the use of this compound as a building block for polymers with tailored optical or electronic properties. Its ability to act as a ligand for metal ions could be exploited in the development of new catalysts, sensors, or metal-organic frameworks (MOFs). nih.govmdpi.com Pyridine derivatives are known to be useful in the design of chemosensors for the detection of various ions and neutral molecules. researchgate.net The specific substitution pattern of 2-Chloro-6-(chloromethyl)-3-methylpyridine could be leveraged to create sensors with high selectivity. Furthermore, its integration into materials for applications in electronics, such as in photovoltaic devices, is another potential area of exploration. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-(chloromethyl)-3-methylpyridine, and how can purity be ensured?

- Methodology : The synthesis typically involves chlorination of methyl-substituted pyridine precursors. For example, starting with 2-methylpyridine, acylation followed by reduction and chlorination introduces the chloromethyl group at the 6th position . Purity is validated via chromatography (HPLC/GC) and spectroscopic techniques (NMR, FTIR). Quantum chemical calculations (e.g., B3LYP/6-311++G**) can predict intermediates and optimize reaction conditions .

Q. Which spectroscopic techniques are most effective for characterizing 2-Chloro-6-(chloromethyl)-3-methylpyridine?

- Methodology : FTIR and FT-Raman spectroscopy are critical for identifying functional groups (e.g., C-Cl, CHCl) and conformational isomers. Experimental spectra should be compared with density functional theory (DFT) simulations (e.g., B3PW91/cc-pVTZ) to validate molecular vibrations and electronic transitions . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can researchers mitigate hazards during handling and storage of chloromethyl-substituted pyridines?

- Methodology : Store in airtight, corrosion-resistant containers at low temperatures (4°C) with desiccants. Use inert atmospheres (N) to prevent hydrolysis. Safety protocols include grounding equipment to avoid static sparks and using fume hoods for synthetic steps involving volatile intermediates .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as reaction phase ambiguity (gas vs. liquid phase)?

- Methodology : For reactions involving volatile intermediates (e.g., 3-methylpyridine), employ multiscale modeling. Molecular dynamics simulations can track phase partitioning, while quantum mechanics (QM) calculations assess activation barriers. Experimental validation via in-situ Raman or X-ray diffraction clarifies phase-specific intermediates .

Q. What strategies enhance the bioactivity of 2-Chloro-6-(chloromethyl)-3-methylpyridine derivatives in medicinal chemistry?

- Methodology : Structural modifications at the chloromethyl group (e.g., substitution with amines or thiols) improve binding to targets like nicotinic acetylcholine receptors. Structure-activity relationship (SAR) studies using docking simulations (AutoDock Vina) and in vitro assays (e.g., IC measurements) guide optimization .